7-Chloro-6-fluoro-2,2,4-trimethyl-1H-quinoline
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Overview
Description
7-Chloro-6-fluoro-2,2,4-trimethyl-1H-quinoline is a heterocyclic aromatic compound with the molecular formula C12H13ClFN. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-2,2,4-trimethyl-1H-quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and a fluorinated chloro compound.
Cyclization: The key step involves cyclization to form the quinoline ring. This can be achieved through various methods, including the Skraup synthesis, which involves heating the aniline derivative with glycerol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-2,2,4-trimethyl-1H-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to the corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-6-fluoro-2,2,4-trimethyl-1H-quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoro-2,2,4-trimethyl-1H-quinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Fluoroquinolones: A class of antibiotics that include a fluorine atom in their structure.
Uniqueness
7-Chloro-6-fluoro-2,2,4-trimethyl-1H-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloro-6-fluoro-2,2,4-trimethyl-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFN/c1-7-6-12(2,3)15-11-5-9(13)10(14)4-8(7)11/h4-6,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRJTNGBRWNTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC(=C(C=C12)F)Cl)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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